molecular formula C12H17FN2 B1490886 2-(3-(Fluoromethyl)piperidin-1-yl)aniline CAS No. 2091705-76-7

2-(3-(Fluoromethyl)piperidin-1-yl)aniline

Cat. No.: B1490886
CAS No.: 2091705-76-7
M. Wt: 208.27 g/mol
InChI Key: ZZZLLGJCRCMONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(Fluoromethyl)piperidin-1-yl)aniline is a useful research compound. Its molecular formula is C12H17FN2 and its molecular weight is 208.27 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(3-(Fluoromethyl)piperidin-1-yl)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, piperidine derivatives, including this compound, have been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, the compound’s interaction with proteins involved in metabolic processes can alter the rate of biochemical reactions, thereby influencing cellular metabolism .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cell function . For example, by inhibiting specific kinases, this compound can alter the phosphorylation status of target proteins, thereby affecting downstream signaling events . This modulation can result in changes in gene expression, impacting various cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active site of target enzymes, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to a decrease in the production of specific metabolites, thereby affecting cellular metabolism . Additionally, this compound can interact with transcription factors, influencing gene expression . By binding to these proteins, the compound can alter their ability to regulate the transcription of target genes, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In vitro studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods . In vivo studies have indicated that the compound can undergo metabolic degradation, leading to the formation of inactive metabolites . These temporal changes can affect the compound’s efficacy and safety in long-term applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as modulating enzyme activity and influencing cellular processes . At high doses, the compound can exhibit toxic effects, including cellular damage and adverse physiological responses . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it can inhibit enzymes involved in the synthesis of specific metabolites, leading to changes in their concentrations within the cell . These interactions can affect overall cellular metabolism, influencing various physiological processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes, ensuring its proper localization and accumulation within target tissues . The compound’s distribution can influence its biological activity, as it needs to reach specific cellular compartments to exert its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes . This localization is essential for the compound’s ability to modulate cellular function effectively .

Properties

IUPAC Name

2-[3-(fluoromethyl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c13-8-10-4-3-7-15(9-10)12-6-2-1-5-11(12)14/h1-2,5-6,10H,3-4,7-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZLLGJCRCMONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2N)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.